molecular formula C18H16O5 B2944874 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one CAS No. 858765-13-6

7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2944874
CAS No.: 858765-13-6
M. Wt: 312.321
InChI Key: YONGXMAHGLSXEO-UHFFFAOYSA-N
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Description

7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is a chemical compound known for its complex molecular structure and diverse applications in scientific research. This compound is part of the chromen-4-one family, which is characterized by a chromone core structure. It is used in various fields, including drug discovery and material science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxyphenol with ethyl 3-ethoxy-4-oxo-4H-chromene-2-carboxylate in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromone derivatives.

    Substitution: Substituted chromone derivatives with modified ethoxy or methoxy groups.

Scientific Research Applications

7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Applied in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-ethoxy-4H-chromen-4-one: Lacks the methoxyphenoxy group, resulting in different chemical properties and applications.

    3-(3-methoxyphenoxy)-4H-chromen-4-one:

    7-methoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one: Substitutes the ethoxy group with a methoxy group, leading to variations in its chemical behavior.

Uniqueness

7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is unique due to the presence of both ethoxy and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

7-ethoxy-3-(3-methoxyphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-21-13-7-8-15-16(10-13)22-11-17(18(15)19)23-14-6-4-5-12(9-14)20-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONGXMAHGLSXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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